molecular formula C14H13ClN4O2 B4779423 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide

Cat. No. B4779423
M. Wt: 304.73 g/mol
InChI Key: AWQOVOWVWKSMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide, also known as CTPF, is a compound with potential therapeutic applications in various fields of medicine. It is a pyrazolopyridine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine and chemokine production. This compound has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide is its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegeneration. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in some experimental settings.

Future Directions

For the study of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. In addition, the development of more water-soluble analogs of this compound may improve its efficacy and enable its use in a wider range of experimental settings.

Scientific Research Applications

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-7-10-12(17-14(20)9-5-4-6-21-9)18-19(3)13(10)16-8(2)11(7)15/h4-6H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQOVOWVWKSMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
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N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
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N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
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N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
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N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
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N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide

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